molecular formula C13H17N3 B12629359 1-Butyl-5-phenyl-1H-imidazol-2-amine CAS No. 918801-60-2

1-Butyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B12629359
CAS No.: 918801-60-2
M. Wt: 215.29 g/mol
InChI Key: NGUMRPZKWUKGTI-UHFFFAOYSA-N
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Description

1-Butyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a butyl group at the first position and a phenyl group at the fifth position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with phenylglyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyl-5-phenyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-5-phenyl-1H-imidazol-2-amine is unique due to the specific positioning of the butyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the fifth position may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

918801-60-2

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-butyl-5-phenylimidazol-2-amine

InChI

InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15)

InChI Key

NGUMRPZKWUKGTI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN=C1N)C2=CC=CC=C2

Origin of Product

United States

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